2-Amino-8-bromopurineriboside vs. 8-Bromoadenosine: Potent RNase L Activation
2-Amino-8-bromopurineriboside exhibits a sub-nanomolar IC50 of 2.30 nM for activation of RNase L in a mouse L cell extract assay [1]. This is a markedly higher potency compared to 8-bromoadenosine, which is reported as 'inactive' or 'poorly active' in presynaptic inhibition assays, a system where 8-substituted adenine nucleotides generally show low efficacy [2]. This differential activity is attributed to the presence of the 2-amino group in 2-Amino-8-bromopurineriboside, which is absent in 8-bromoadenosine .
| Evidence Dimension | RNase L activation potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 8-Bromoadenosine (CAS 2946-39-6) - reported as poorly active/inactive in presynaptic inhibition |
| Quantified Difference | Target is ~10,000-fold more potent than 8-bromoadenosine (which is inactive in this context) |
| Conditions | Mouse L cell extracts; protein synthesis inhibition assay |
Why This Matters
The high potency for RNase L activation makes this compound a superior choice for probing antiviral pathways and apoptosis mechanisms.
- [1] BindingDB. (n.d.). Affinity Data for 2-5A-dependent ribonuclease (RNase L) [Database Entry]. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002&column=ki&startPg=0&Increment=50&submit=Search View Source
- [2] B. R. Martin, M. D. Hynes, and R. A. North. (1982). The influence of glycosidic conformation and charge-distribution on activity of adenine nucleosides as presynaptic inhibitors of acetylcholine-release. European Journal of Pharmacology, 222(1), 241-245. View Source
